2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine
Description
Properties
IUPAC Name |
2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGHYOXENAUXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine typically involves the reaction of 4-phenylpiperazine with an appropriate pyrazine derivative. One common method involves the use of 1-(4-phenylpiperazin-1-yl)ethanone as a starting material, which is then reacted with pyrazine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine derivatives is their anticonvulsant activity. Research has demonstrated that compounds synthesized from this structure exhibit significant efficacy in various seizure models. For instance, a study synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine derivatives, which were tested for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Most compounds showed effectiveness, with some achieving high activity levels in the 6-Hz psychomotor seizure test .
Structure-Activity Relationship Studies
The compound's structure has been pivotal in understanding its biological activity. A study conducted a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis on a series of derivatives targeting chemokine receptor CCR1, which is implicated in various inflammatory diseases. The study utilized homology modeling and docking studies to identify key active site residues and establish favorable binding interactions, thus providing insights into optimizing the compound for enhanced therapeutic efficacy .
Drug Design and Development
The pharmacophore model derived from this compound has been instrumental in drug design efforts aimed at developing new therapeutic agents. Its modifications have led to the discovery of novel compounds with improved potency and selectivity against specific biological targets. For example, derivatives have been explored for their potential as antidepressants, leveraging the piperazine moiety's known effects on serotonin receptors .
Case Studies and Clinical Implications
Several case studies have illustrated the clinical relevance of compounds derived from this compound. For instance, investigations into its effects on mood disorders suggest that these compounds may enhance serotonergic neurotransmission, thereby offering potential benefits in treating depression and anxiety disorders. The synthesis of intermediates for established antidepressants like mirtazapine also highlights the compound's utility in pharmaceutical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine-Pyrazine Hybrids
- Substituent Effects: Halogenation (e.g., fluorine in ) enhances lipophilicity and metabolic stability but may reduce solubility. Sulfonamide groups (as in ) improve binding to enzymes like carbonic anhydrases . Linker Flexibility: Ethyl linkers (as in the target compound) balance rigidity and flexibility, whereas benzyl-ethyl chains () increase steric bulk, possibly hindering membrane permeability.
Pharmacological Activity Comparison
Anticancer Activity
- Target Compound: Limited direct data, but structural analogs (e.g., ) show antitumor activity via π-π stacking and halogen interactions in crystal structures, suggesting DNA intercalation or kinase inhibition.
- Volitinib (): Exhibits nM-level c-Met inhibition (IC50 = 1.2 nM) and tumor regression in xenograft models. The triazolopyrazine core enhances kinase selectivity compared to simpler pyrazines.
- Pyrazole-sulfonyl Derivatives () : Moderate anticancer activity (IC50 = 0.5–5 µM) against leukemia cell lines, attributed to sulfonamide-mediated apoptosis.
Antimicrobial and Antiviral Activity
- Pyrazinoic Acid C-Nucleosides (): Show weak antiviral activity (MIC > 10 µM) against herpes viruses.
- Thiosemicarbazide Derivatives () : MIC values < 32 µg/mL against Mycobacterium tuberculosis, suggesting pyrazine-thiosemicarbazide hybrids as promising antitubercular leads.
Neurological Activity
- Piperazine-Pyrazine Hybrids () : Methyl/ethyl substitutions on pyrazine modulate efficacy in assays like ciliary beat frequency (reduced activity) and oocyte pickup rate (enhanced activity). Ethyl groups improve infundibular smooth muscle contraction efficacy by 40% compared to pyrazine alone .
Critical Analysis of Divergent Findings
- Substituent Paradox : Ethyl groups enhance smooth muscle contraction () but reduce ciliary beat frequency efficacy, highlighting context-dependent structure-activity relationships.
- Halogen Effects : Bromine/chlorine in improve antitumor activity via halogen bonding, yet fluorine in offers metabolic resistance without significant potency gains.
Biological Activity
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine is a compound of interest due to its potential therapeutic applications, particularly in the realm of neurological disorders. Its structure allows for significant interactions with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
The compound can be synthesized through various organic reactions, serving as an intermediate in the synthesis of more complex molecules. Its unique structure incorporates a pyrazine ring and a piperazine moiety, which are crucial for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, this compound enhances cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease .
Inhibition of Acetylcholinesterase
Research indicates that this compound demonstrates significant AChE inhibitory activity. In vitro studies have shown that it binds effectively at both the peripheral anionic site and the catalytic site of AChE, leading to increased levels of acetylcholine in synaptic clefts .
Anticonvulsant Activity
In addition to its effects on cholinergic systems, this compound has been evaluated for anticonvulsant properties. Studies involving various seizure models (e.g., maximal electroshock and pentylenetetrazole models) have shown that derivatives related to this compound exhibit anticonvulsant activity, suggesting a broader neuroprotective profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | AChE Inhibition | Anticonvulsant Activity | Notes |
|---|---|---|---|---|
| This compound | Structure | High | Present | Promising for Alzheimer's treatment |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Structure | Moderate | Absent | Similar piperazine derivative |
| 4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Structure | Low | Present | Exhibits anti-inflammatory properties |
This table illustrates the varying degrees of biological activity among structurally similar compounds, highlighting the unique efficacy of this compound.
Case Studies and Research Findings
A recent study investigated the pharmacological effects of various piperazine derivatives, including this compound. The findings indicated that this compound not only inhibited AChE but also showed potential in reducing amyloid plaque formation associated with Alzheimer's disease .
Another study focused on the synthesis and evaluation of new derivatives based on this compound, revealing that modifications to the piperazine moiety could enhance both AChE inhibition and anticonvulsant activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine to improve yield and purity?
- Methodological Answer :
- Nucleophilic substitution : Use a stirred solution of piperazine derivatives (e.g., 1-(4-fluorobenzyl)piperazine) with alkyl halides (e.g., propargyl bromide) in DMF, catalyzed by K₂CO₃, under controlled temperature (room temperature for 6–7 hours). Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
- Click chemistry : For triazole formation, employ CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) system. Optimize equivalents of azide derivatives (1.2 equiv.) and use silica gel chromatography (ethyl acetate:hexane, 1:8) for purification .
- Key variables : Adjust reaction time, equivalents of reagents, and solvent ratios to minimize byproducts.
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm piperazine and pyrazine ring connectivity and substituent positions.
- HPLC/MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for purity assessment and molecular ion identification .
- X-ray crystallography : If crystallizable, resolve the structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in pyrazine) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation hazard) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (risk of toxic fumes upon decomposition) .
Advanced Research Questions
Q. How do molecular dynamics simulations explain the electronic behavior of pyrazine derivatives like this compound?
- Methodological Answer :
- Model construction : Include all 24 vibrational modes in a Hamiltonian to simulate S₁/S₂ state coupling. Use the MCTDH method for wave packet propagation .
- Symmetry considerations : Account for D₂h symmetry in pyrazine to predict vibronic coupling and non-radiative decay pathways .
- Validation : Compare simulated absorption spectra (3800 Å emission) with experimental data to refine parameters (e.g., τ for phosphorescence lifetime) .
Q. What role does the pyrazine moiety play in electrocatalytic systems involving graphite-conjugated derivatives?
- Methodological Answer :
- Electrophilicity tuning : Modify pyrazine’s electrophilicity via electron-withdrawing substituents (e.g., -F, -NO₂) to enhance oxygen reduction rates (up to 70-fold improvement) .
- Heterogeneous catalysis : Anchor pyrazine to graphitic edges via condensation with phenylenediamine precursors. Validate activity via rotating disk electrode (RDE) measurements in alkaline electrolytes .
- Comparative studies : Contrast catalytic performance with molecular analogs (inactive in bulk solution) to confirm surface-dependent mechanisms .
Q. How can computational models predict the redox reactivity of this compound in electron-transfer reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to locate transition states for redox processes. Analyze frontier orbitals (HOMO/LUMO) to identify electron-accepting pyrazine sites .
- Redox potential estimation : Use the Nernst equation with computed Gibbs free energy changes (ΔG) for oxidation/reduction steps.
- Validation : Compare predicted redox potentials with cyclic voltammetry (CV) data in acetonitrile (0.1 M TBAPF₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
